AKT1 is classified as a member of the AGC kinase family. It is predominantly expressed in the brain, liver, and muscle tissues. The gene encoding AKT1 is located on chromosome 14 in humans. Its expression can be influenced by various growth factors and hormones, such as insulin and insulin-like growth factor-1, which activate the kinase through receptor-mediated signaling pathways .
The synthesis of AKT1 involves recombinant DNA technology, where the gene encoding AKT1 is cloned into expression vectors suitable for bacterial or mammalian systems. Common methods for purification include:
The purification process typically involves multiple steps to ensure high purity and activity of the final product. For example, after affinity chromatography, unbound proteins are washed away, followed by elution with imidazole-containing buffers to recover the target protein. Further purification steps may involve size exclusion or anion exchange chromatography to achieve the desired purity levels .
AKT1 consists of several key domains:
The structure of AKT1 reveals that phosphorylation at Threonine 308 and Serine 473 induces conformational changes that relieve autoinhibition, allowing substrate access to the active site .
Crystallographic studies have provided insights into the molecular structure of AKT1. For instance, X-ray crystallography has been used to elucidate how phosphorylation affects its conformation and activity. The binding interactions between AKT1 and its substrates have also been characterized through structural analysis .
AKT1 catalyzes the transfer of phosphate groups from adenosine triphosphate to serine or threonine residues on target proteins. The primary reactions include:
In vitro assays typically involve incubating purified AKT1 with ATP and substrate peptides under controlled conditions to monitor phosphorylation activity using techniques such as radioactive labeling or mass spectrometry to quantify product formation .
The mechanism by which AKT1 exerts its effects involves several steps:
Studies have shown that dual phosphorylation at both regulatory sites significantly enhances the catalytic efficiency of AKT1 compared to unphosphorylated forms. This underscores the importance of these modifications in regulating its activity within cellular contexts .
AKT1 is a soluble protein that generally exists as a monomer in solution under physiological conditions. Its molecular weight varies based on post-translational modifications but is approximately 56 kDa when unmodified.
AKT1 exhibits typical characteristics of serine/threonine kinases:
AKT1 has significant implications in various fields:
The discovery of AKT1 traces back to virological research on murine leukemia viruses. In 1977, Stephen Staal and colleagues isolated the transforming retrovirus AKT8 from spontaneous thymomas in high-leukemia-incidence AKR mice (derived from the Furth "Stock A" strain) [1] [3]. The viral oncogene within AKT8, designated v-AKT, was molecularly cloned in 1987, leading to the identification of its cellular homologs AKT1 and AKT2 in the human genome [1] [3] [9]. The name "AKT" derives from "AKR T-cell lymphoma" (referencing its origin) and "Ak strain transforming" capability [3] [9]. Independently, three research groups characterized the kinase in 1991: Bellacosa/Tsichlis (c-AKT), Hemmings (RAC-PK), and Woodgett/Coffer (PKB) [3] [9]. The unification of nomenclature as AKT1 (also called PKBα) resolved these initial designations. A landmark discovery in 2011 linked the AKT1 c.49G>A (p.Glu17Lys) mutation to Proteus syndrome, explaining the condition historically attributed to Joseph Merrick (the "Elephant Man") [1].
Table 1: Key Milestones in AKT1 Research
Year | Discovery | Key Researchers |
---|---|---|
1977 | Isolation of transforming retrovirus AKT8 from AKR mouse thymoma | Staal, Hartley, Rowe |
1987 | Cloning of v-akt oncogene and human homologs AKT1/AKT2 | Staal |
1991 | Biochemical characterization as serine/threonine kinase | Bellacosa, Hemmings, Woodgett |
1995 | Identification of insulin-induced AKT activation | Roth et al. |
2011 | Identification of AKT1 E17K mutation in Proteus syndrome | Lindhurst et al. |
The human AKT1 gene resides on chromosome 14q32.33, spanning approximately 26 kilobases (GRCh38 coordinates: 104,769,349–104,795,748 bp) [1] [6]. It comprises 15 exons, with the coding sequence distributed across 13 exons [6]. AKT1 exhibits significant evolutionary conservation, sharing:
Non-synonymous single nucleotide polymorphisms (nsSNPs) critically impact AKT1 function. Computational analyses identified 12 highly deleterious nsSNPs (e.g., G157R, G159V, G336D, H265Y, R273Q), with R273Q specifically associated with liver cancer risk [2]. Clinical studies in prostate cancer revealed novel mutations (N53Y, Q59K) and exon 4 variants (Phe27Tyr, Ala58Thr, Arg41Trp) in Jordanian patients, though the common E17K hotspot was absent [10].
AKT1 belongs to the AGC kinase family (related to PKA/PKC/PKG) and is one of three highly homologous AKT isoforms:
Table 2: AKT Isoform Comparison
Isoform | Gene Location | Protein Name | Primary Tissue Expression | Key Physiological Functions |
---|---|---|---|---|
AKT1 | 14q32.33 | PKBα | Ubiquitous | Cell survival, proliferation, growth, neuronal development |
AKT2 | 19q13.2 | PKBβ | Muscle, adipocytes | Insulin signaling, glucose homeostasis, GLUT4 translocation |
AKT3 | 1q44 | PKBγ | Brain, testes | Brain development, neuronal size regulation |
Despite structural redundancy (shared domains: N-terminal PH domain, central kinase domain, C-terminal regulatory tail), isoforms exert distinct and sometimes opposing functions [5] [7] [9]. AKT1 knockout mice show growth deficiencies and cancer resistance, while AKT2 knockouts develop diabetes-like phenotypes [5]. In cancer, AKT1 often promotes growth whereas AKT2 drives invasion/metastasis [5]. Brain-specific roles are partitioned: AKT1/AKT3 dominate hippocampal neurons, while AKT2 localizes to astrocytes [7] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: